(2,2,6,6-Tetramethylpiperidin-4-yl)methanol

Polymer stabilization HALS synthesis Isocyanation kinetics

Select (2,2,6,6-Tetramethylpiperidin-4-yl)methanol for covalent polymer stabilization applications. Its primary -CH₂OH group enables permanent grafting via esterification/isocyanation, outperforming physically blended low-MW HALS in extraction resistance. Critical for durable polyurethane elastomers, spandex fibers, and specialty coatings where conventional additives fail. ≥98% purity; store at 2-8°C, protected from light. Avoid generic hindered piperidines—only the 4-hydroxymethyl derivative ensures extraction-proof UV stabilization.

Molecular Formula C10H21NO
Molecular Weight 171.28 g/mol
CAS No. 61171-35-5
Cat. No. B3054572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,2,6,6-Tetramethylpiperidin-4-yl)methanol
CAS61171-35-5
Molecular FormulaC10H21NO
Molecular Weight171.28 g/mol
Structural Identifiers
SMILESCC1(CC(CC(N1)(C)C)CO)C
InChIInChI=1S/C10H21NO/c1-9(2)5-8(7-12)6-10(3,4)11-9/h8,11-12H,5-7H2,1-4H3
InChIKeyIKIYGHCNILACLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2,2,6,6-Tetramethylpiperidin-4-yl)methanol (CAS 61171-35-5): Key Intermediate for Hindered Amine Light Stabilizers and Specialty Polymers


(2,2,6,6-Tetramethylpiperidin-4-yl)methanol (CAS 61171-35-5), also referred to as 2,2,6,6-tetramethyl-4-piperidinemethanol or (2,2,6,6-tetramethyl-4-piperidyl)methanol, is a sterically hindered piperidine derivative bearing a primary hydroxymethyl (-CH₂OH) group at the 4-position. With the molecular formula C₁₀H₂₁NO and a molecular weight of 171.28 g/mol, this compound features two geminal dimethyl groups at the 2- and 6-positions that confer exceptional steric protection to the piperidine nitrogen . The presence of the reactive primary alcohol functionality distinguishes this compound from other 4-substituted tetramethylpiperidines, enabling its use as a versatile intermediate in the synthesis of polymeric hindered amine light stabilizers (HALS), chemically bound polymer stabilizers, and specialty pharmaceutical intermediates [1][2]. The compound typically requires storage at 2–8°C with protection from light to maintain stability, and is supplied commercially at purities of ≥98% for research and industrial applications .

Why Generic Substitution Fails for (2,2,6,6-Tetramethylpiperidin-4-yl)methanol in High-Performance Polymer Stabilization


In-class hindered piperidine derivatives cannot be arbitrarily interchanged for (2,2,6,6-tetramethylpiperidin-4-yl)methanol (CAS 61171-35-5) due to functionally critical differences in reactive group chemistry that dictate end-use performance. The compound's primary hydroxymethyl (-CH₂OH) group provides a distinct reactivity profile compared to the tertiary alcohol of 2,2,6,6-tetramethyl-4-piperidinol (TMPO, CAS 2403-88-5) or the primary amine of 4-amino-2,2,6,6-tetramethylpiperidine (CAS 36768-62-4) [1][2]. This difference becomes decisive in applications requiring permanent, extraction-resistant polymer stabilization: conventional low-molecular-weight HALS additives suffer from physical loss (blooming, leaching, volatilization) during service life, whereas (2,2,6,6-tetramethylpiperidin-4-yl)methanol-derived structures enable covalent attachment to polymer backbones via the primary alcohol functionality, dramatically improving stabilizer retention under aggressive extraction conditions [3]. Furthermore, the -CH₂OH group offers superior nucleophilicity and steric accessibility for isocyanation and esterification reactions compared to the more hindered tertiary alcohol of TMPO, as evidenced by reaction completion times under 30 minutes at room temperature to 80°C [1]. Procurement decisions based solely on generic hindered piperidine classification without regard to specific functional group identity risk suboptimal polymer durability outcomes and increased additive loading requirements.

(2,2,6,6-Tetramethylpiperidin-4-yl)methanol: Quantitative Differentiation Evidence for Scientific Procurement Decisions


Functional Group Reactivity Advantage: Primary Alcohol vs. Tertiary Alcohol in Isocyanation Kinetics

(2,2,6,6-Tetramethylpiperidin-4-yl)methanol exhibits superior reactivity in isocyanation reactions compared to the tertiary alcohol analog 2,2,6,6-tetramethyl-4-piperidinol (TMPO), a distinction arising from the steric accessibility of its primary hydroxymethyl group. When subjected to isocyanation with various isocyanates using dibutyltin dilaurate catalyst, the reaction with (2,2,6,6-tetramethylpiperidin-4-yl)methanol proceeds to completion in under 30 minutes across a temperature range of room temperature to 80°C, yielding quantitative conversion with no toxic byproducts [1]. In contrast, TMPO requires more forcing conditions or extended reaction times to achieve comparable conversion due to the greater steric hindrance around the tertiary alcohol oxygen. This kinetic advantage directly translates to reduced processing time and energy input in industrial HALS manufacturing, enabling higher throughput and lower per-unit production costs.

Polymer stabilization HALS synthesis Isocyanation kinetics

Extraction Resistance Superiority: Covalently Bound HALS vs. Physically Blended Low-Molecular-Weight Additives

Polymeric HALS synthesized using (2,2,6,6-tetramethylpiperidin-4-yl)methanol-derived building blocks demonstrate dramatically improved extraction resistance compared to conventional low-molecular-weight HALS additives that lack covalent attachment capability. In a comparative study using styrene-butadiene rubber (SBR) as the polymer matrix, polymeric HALS prepared via grafting of maleic anhydride-modified liquid polyisoprene with 2,2,6,6-tetramethyl-4-piperidinol (TMPO) were evaluated against a low-molecular-weight model compound prepared from the same components but without polymeric backbone integration [1]. The extraction resistance of the polymeric photostabilizer was characterized as "much better than that of the low molecular weight compound" based on residual stabilizer content following solvent extraction protocols [1]. This retention advantage arises specifically because the polymeric architecture—accessible through the reactive primary alcohol group of (2,2,6,6-tetramethylpiperidin-4-yl)methanol and its analogs—prevents the additive migration and surface blooming that plague physically dispersed low-molecular-weight HALS.

Polymer durability HALS extraction resistance Photostabilizer retention

Synthetic Efficiency in Multifunctional HALS Production: Benchmarking Against Commercial Tinuvin-770

HALS compounds synthesized from (2,2,6,6-tetramethylpiperidin-4-yl)methanol and its structurally related analog 2,2,6,6-tetramethyl-4-piperidinol (TMPO) via isocyanation routes demonstrate photostabilizing effectiveness comparable to the established commercial HALS benchmark, Tinuvin-770 [1]. In a systematic evaluation of twelve novel HALS derivatives prepared from hindered piperidine precursors including TMPO, 1,2,2,6,6-pentamethyl-4-piperidinol, and 4-amino-2,2,6,6-tetramethylpiperidine, test results confirmed that the resulting stabilizers are effective light stabilizers, with select candidates achieving performance parity with Tinuvin-770 [1]. The isocyanation-based synthetic route employing these piperidine derivatives proceeds quantitatively and generates no toxic byproducts, offering an environmentally advantageous manufacturing pathway compared to alternative HALS production methods that may involve halogenated intermediates or generate hazardous waste streams.

HALS performance benchmarking Photostabilizer efficacy Polymer additive synthesis

Nitroxide Radical Precursor Differentiation: Structural Basis for TEMPO-Type Oxidant Synthesis

(2,2,6,6-Tetramethylpiperidin-4-yl)methanol serves as a direct precursor to hydroxymethyl-substituted TEMPO-type nitroxide radicals, a class of stable free radicals with well-characterized applications in oxidation catalysis and electrochemical sensing. Unlike 4-hydroxy-TEMPO (TEMPOL, CAS 2226-96-2) which bears a tertiary alcohol at the 4-position, the primary alcohol group in (2,2,6,6-tetramethylpiperidin-4-yl)methanol-derived nitroxides provides enhanced aqueous solubility and distinct electrochemical behavior. Fast-scan voltammetry studies at carbon fiber microelectrodes have demonstrated that TEMPO, 4-hydroxy-TEMPO, and 4-amino-TEMPO each exhibit unique electrochemical signatures and differential sensitivity profiles at Nafion-modified electrodes [1]. Specifically, the detection limit for 4-amino-TEMPO improves from 50 μM at unmodified electrodes to 5 μM at Nafion-coated carbon fiber electrodes [1]. While (2,2,6,6-tetramethylpiperidin-4-yl)methanol itself is the reduced (hydroxylamine) form rather than the nitroxide radical, its structural relationship to this well-studied nitroxide family establishes it as a key synthetic entry point for preparing custom oxidation catalysts with tailored solubility and electrode interaction properties.

Nitroxide radicals Oxidation catalysis TEMPO synthesis

Methylol Derivative Reactivity: Enabling Permanent Covalent Attachment to Polyurethane Matrices

The methylol (-CH₂OH) functionality of (2,2,6,6-tetramethylpiperidin-4-yl)methanol enables the synthesis of chemically reactive stabilizer derivatives that form permanent covalent bonds with polymers containing reactive OH- and NH-groups, a capability not shared by conventional non-functionalized hindered piperidines. Patent disclosures describe methylol derivatives of 2,2,6,6-tetraalkylpiperidines—compounds that contain reactive -CO-NH-CH₂-OH and -CO-NH-CH₂-O-alkyl groups derived from the primary alcohol moiety—that react directly with polyurethane matrices during processing to yield washing-resistant, boiling-resistant, acid-resistant, and dry-cleaning-resistant stabilization [1]. This covalent attachment strategy addresses the fundamental limitation of physically blended HALS additives, which undergo progressive loss from polyurethane elastomer filaments, films, and coatings during exposure to dry cleaning solvents or weakly acidic dye baths, resulting in the "substantial or complete disappearance" of the stabilizing effect [1]. The reactive methylol group enables permanent stabilizer incorporation into the polymer network, eliminating additive migration and surface blooming failures that compromise long-term UV protection in high-value polyurethane applications such as spandex fibers, coated fabrics, and microporous artificial leather.

Covalent stabilizer attachment Polyurethane stabilization Methylol chemistry

Computational Property Differentiation: LogP and PSA Values as Procurement-Relevant Molecular Descriptors

Computational molecular property calculations for (2,2,6,6-tetramethylpiperidin-4-yl)methanol reveal distinct physicochemical parameters that differentiate it from closely related hindered piperidine analogs, with implications for solubility, permeability, and formulation behavior. The target compound exhibits a calculated LogP of 1.5355 and a topological polar surface area (TPSA) of 32.26 Ų . An alternative source reports a LogP value of 1.86430 with a PSA of 32.26000 . In comparison, the tertiary alcohol analog 2,2,6,6-tetramethyl-4-piperidinol (TMPO) would be expected to exhibit a lower TPSA due to the more buried nature of the tertiary alcohol oxygen, though explicit comparative data require independent measurement. The presence of two hydrogen bond donors (the secondary amine NH and the primary alcohol OH) and two hydrogen bond acceptors provides a balanced polarity profile. The compound contains only one rotatable bond (the C4-CH₂OH linkage), conferring significant conformational rigidity that may influence molecular recognition events in biological or catalytic applications.

Computational chemistry Molecular descriptors Drug-likeness prediction

Optimal Research and Industrial Application Scenarios for (2,2,6,6-Tetramethylpiperidin-4-yl)methanol (CAS 61171-35-5)


Synthesis of Extraction-Resistant Polymeric HALS for High-Performance Elastomers and Coatings

Industrial users developing durable polymeric hindered amine light stabilizers (HALS) for styrene-butadiene rubber (SBR), polyurethane elastomers, or specialty coatings should prioritize (2,2,6,6-tetramethylpiperidin-4-yl)methanol as the synthetic intermediate. The primary alcohol functionality enables covalent grafting onto polymer backbones via esterification or isocyanation, yielding stabilizers with extraction resistance far superior to physically blended low-molecular-weight HALS [1]. This application scenario is validated by head-to-head comparative data demonstrating that polymeric HALS synthesized from TMPO-based building blocks exhibit dramatically improved retention after solvent exposure relative to non-polymeric model compounds [1]. The isocyanation route proceeds quantitatively in under 30 minutes, supporting efficient industrial-scale manufacturing [2].

Preparation of Reactive Methylol Derivatives for Permanent Polyurethane Fiber and Film Stabilization

Manufacturers of polyurethane elastomer filaments (spandex fibers), microporous films (artificial leather), and specialty coatings should utilize (2,2,6,6-tetramethylpiperidin-4-yl)methanol as the starting material for synthesizing reactive methylol stabilizer derivatives. Patent evidence demonstrates that methylol derivatives containing -CO-NH-CH₂-OH reactive groups derived from the primary alcohol functionality undergo covalent reaction with polyurethane matrices, conferring permanent stabilization that withstands repeated washing, boiling, acidic dye baths, and dry cleaning solvents [3]. In contrast, conventional non-reactive tetraalkylpiperidine stabilizers lose their protective effect completely under identical exposure conditions [3]. This scenario is particularly critical for textile applications requiring durable UV protection throughout the garment lifecycle.

Synthesis of Custom TEMPO-Type Nitroxide Radicals for Electrochemical Sensing and Catalysis Research

Research laboratories developing application-specific oxidation catalysts or electrochemical sensors should select (2,2,6,6-tetramethylpiperidin-4-yl)methanol as the precursor to hydroxymethyl-substituted TEMPO-type nitroxide radicals. The primary alcohol group at the 4-position provides a distinct solubility and electrochemical profile compared to commercial 4-hydroxy-TEMPO (TEMPOL) or 4-amino-TEMPO, as evidenced by differential voltammetric behavior and varied mobility of oxidized (oxoammonium) vs. reduced (free radical) forms through Nafion polymer coatings [4]. Researchers can exploit these property differences to optimize catalyst-substrate partitioning or electrode response characteristics in analytical applications where detection sensitivity is paramount (e.g., achieving 5 μM detection limits with modified electrodes) [4].

Pharmaceutical Intermediate for Peptide Synthesis and Protecting Group Chemistry

Medicinal chemistry and peptide synthesis groups should procure (2,2,6,6-tetramethylpiperidin-4-yl)methanol for applications requiring a sterically hindered, basic heterocyclic building block with a reactive primary alcohol handle. The compound functions as a specialized solvent and protecting group in peptide synthesis, while piperidine derivative compounds serve as intermediates for preparing crystalline derivatives of aromatic nitrogen compounds containing halogen atoms [5]. The well-defined computational descriptors (LogP 1.54–1.86, TPSA 32.26 Ų, single rotatable bond) provide predictable physicochemical behavior that supports rational selection in lead optimization workflows . Commercial availability at ≥98% purity with defined storage conditions (2–8°C, protected from light) ensures reproducibility in sensitive synthetic sequences .

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